molecular formula C21H30N4O2S B3795976 N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3795976
M. Wt: 402.6 g/mol
InChI Key: FMPFSGXFGITNEB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperidinyl group, a thiadiazole group, and a carboxamide group. It also contains a methoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with a methoxy group (O-CH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the piperidinyl group might be introduced via a reaction with a piperidine derivative, and the thiadiazole group might be formed through a reaction involving a suitable sulfur and nitrogen source .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be susceptible to hydrolysis, and the thiadiazole group might participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with biological targets such as proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it might be toxic if ingested or might cause irritation if it comes into contact with the skin or eyes .

Future Directions

Future research on this compound could involve further exploration of its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound is intended to be a drug .

Properties

IUPAC Name

N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2S/c1-4-25(21(26)20-16(2)22-23-28-20)15-18-8-6-11-24(14-18)12-10-17-7-5-9-19(13-17)27-3/h5,7,9,13,18H,4,6,8,10-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFSGXFGITNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)C(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 5
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 6
N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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